molecular formula C27H27N3O5S B14975221 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide

5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide

Cat. No.: B14975221
M. Wt: 505.6 g/mol
InChI Key: QEJHELZKQGEERO-UHFFFAOYSA-N
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Description

The compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, a thiophene ring, and a pentanamide chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Formyl and Methoxy Groups: The formyl group can be introduced via a Vilsmeier-Haack reaction, while the methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Thiophene Ring: This can be done through a Suzuki-Miyaura coupling reaction using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Formation of the Pentanamide Chain: The final step involves the amidation reaction between the quinazolinone derivative and a pentanoic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide: can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amidation reactions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties can be utilized in the development of new materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazolinone core and thiophene ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methyl-4(3H)-quinazolinone, which have been studied for their biological activities.

    Thiophene Derivatives: Compounds like 2-acetylthiophene, known for their applications in organic electronics and medicinal chemistry.

Uniqueness

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide: is unique due to its combination of a quinazolinone core, a thiophene ring, and a pentanamide chain. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide

InChI

InChI=1S/C27H27N3O5S/c1-35-24-12-11-19(18-31)15-20(24)17-30-23-9-3-2-8-22(23)26(33)29(27(30)34)13-5-4-10-25(32)28-16-21-7-6-14-36-21/h2-3,6-9,11-12,14-15,18H,4-5,10,13,16-17H2,1H3,(H,28,32)

InChI Key

QEJHELZKQGEERO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4

Origin of Product

United States

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